3-Chloroalanine

描述

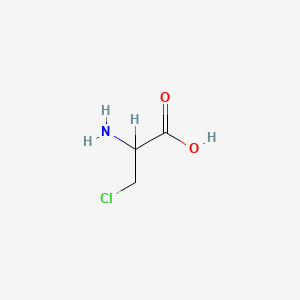

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927558 | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-36-0, 39217-38-4, 13215-35-5 | |

| Record name | β-Chloroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 3 Chloroalanine in Research

Chemical Synthesis of 3-Chloroalanine

The chemical synthesis of this compound primarily involves the modification of the readily available amino acid, serine. These methods often result in a racemic mixture of the D- and L-enantiomers.

A common and direct method for synthesizing this compound is through the chlorination of serine. wikipedia.orgnih.gov This nucleophilic substitution reaction replaces the hydroxyl group of serine with a chlorine atom. A frequently used reagent for this transformation is thionyl chloride. nih.gov The process typically involves an initial esterification of serine to protect the carboxyl group, followed by chlorination. For instance, L-serine can be converted to L-serine methyl ester hydrochloride using thionyl chloride in methanol. This intermediate is then treated with additional thionyl chloride to yield 3-chloro-L-alanine methyl ester hydrochloride.

Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a thiourea (B124793) catalyst to directly convert serine to this compound under mild conditions. google.com This method is noted for its simplicity and the potential for recycling the succinimide (B58015) by-product, making it an economically viable option. google.com The reaction proceeds via a nucleophilic substitution mechanism where the thiourea catalyzes the halogenation of the alcohol. google.com

| Starting Material | Reagents | Key Features |

| L-Serine | Thionyl chloride, Methanol | Two-step process involving esterification and subsequent chlorination. |

| Serine | N-chlorosuccinimide (NCS), Thiourea | One-step direct conversion under mild conditions with recyclable by-products. google.com |

| L-cystine diester | Chlorine | Cleavage of disulfide bond with replacement by chlorine. cdnsciencepub.com |

Several methods have been developed for the synthesis of racemic this compound, which is often a cost-effective starting material for various applications. nih.govtandfonline.com One such method involves the ring-opening of aziridine-2-carboxylate (B8329488) with aqueous hydrochloric acid. nih.govgoogle.com This process can be optimized by controlling reaction conditions to facilitate the isolation of crystalline β-chloroalanine. google.com

Another racemic synthesis route starts from 2-fluoroacrolein, which undergoes a modified Strecker synthesis to introduce the amino and nitrile functionalities, ultimately leading to racemic this compound after hydrolysis. nih.gov Additionally, the reaction of 3-amino-2-chloropropane nitrile to form an aziridine-2-carboxylate intermediate, which is then converted to racemic β-chloroalanine, provides another viable industrial preparation method. nih.gov

| Precursor | Key Reaction | Product |

| Aziridine-2-carboxylate | Ring-opening with HCl | Racemic this compound nih.govgoogle.com |

| 2-Fluoroacrolein | Modified Strecker synthesis | Racemic this compound nih.gov |

| 3-Amino-2-chloropropane nitrile | Conversion to aziridine-2-carboxylate intermediate | Racemic this compound nih.gov |

Derivation from Serine Chlorination

Enzymatic Synthesis and Transformation of this compound

Enzymatic methods offer high specificity and stereoselectivity in the synthesis and transformation of this compound, providing access to optically pure enantiomers.

A key enzyme in the metabolism of this compound is 3-chloro-D-alanine chloride-lyase (deaminating), also known as 3-chloro-D-alanine dehydrochlorinase. nih.govwikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, found in pseudomonads resistant to 3-chloro-D-alanine, catalyzes the α,β-elimination of 3-chloro-D-alanine to produce pyruvate (B1213749), ammonia (B1221849), and chloride. wikipedia.orgnih.govwikipedia.org The enzyme plays a crucial role in the detoxification of 3-chloro-D-alanine in these organisms. nih.gov It has been purified and characterized, revealing its dimeric structure and dependence on PLP as a cofactor. nih.gov

The enzyme 3-chloro-D-alanine chloride-lyase also catalyzes β-replacement reactions, which are highly valuable for the synthesis of other D-amino acids. nih.gov In the presence of a suitable nucleophile, the chlorine atom of 3-chloro-D-alanine can be replaced. A significant application of this is the synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide. nih.gov This reaction provides an efficient route to D-cysteine, an important amino acid. tandfonline.com Similarly, other β-substituted amino acids can be synthesized by providing different nucleophiles. nih.gov While typically catalyzing reactions on D-enantiomers, other PLP-dependent enzymes like L-aspartate aminotransferase can catalyze β-substitution on L-β-chloroalanine. nih.gov Tryptophan synthase has also been shown to catalyze β-elimination and β-replacement reactions on β-chloro-L-alanine. caldic.com

For the industrial application of these enzymatic reactions, optimization of the biocatalytic conditions is essential. This includes factors such as pH, temperature, substrate concentration, and enzyme stability. For the synthesis of L-β-chloroalanine from 3-chloropyruvate, various amino acid dehydrogenases have been investigated, coupled with a system for NADH regeneration, such as formate (B1220265) dehydrogenase. researchgate.net The reaction is typically carried out at a neutral pH due to the chemical instability of 3-chloropyruvate in alkaline conditions. researchgate.net

In the synthesis of D-cysteine using resting cells of Pseudomonas putida CR 1-1, which contain 3-chloro-D-alanine chloride-lyase, conditions have been optimized for efficient conversion. tandfonline.com To utilize a racemic mixture of this compound, methods have been developed to selectively convert the D-enantiomer while recovering the L-enantiomer. tandfonline.com This often involves treating the cells with inhibitors like phenylhydrazine (B124118) to suppress unwanted side reactions involving 3-chloro-L-alanine. tandfonline.com

| Enzyme | Reaction Type | Substrate(s) | Product(s) |

| 3-Chloro-D-alanine chloride-lyase | α,β-elimination | 3-Chloro-D-alanine | Pyruvate, Ammonia, Chloride nih.govwikipedia.org |

| 3-Chloro-D-alanine chloride-lyase | β-replacement | 3-Chloro-D-alanine, Hydrogen sulfide | D-cysteine tandfonline.comnih.gov |

| Amino acid dehydrogenases | Reductive amination | 3-Chloropyruvate, Ammonia, NADH | L-β-chloroalanine researchgate.net |

| L-Aspartate aminotransferase | β-substitution | L-β-chloroalanine, β-mercaptoethanol | S-substituted cysteine derivative nih.gov |

β-Replacement Reactions for Amino Acid Synthesis

Incorporation of this compound into Peptides and Proteins

The introduction of this compound, an unnatural amino acid, into peptide chains is a key strategy for creating novel biomolecules and probes for biochemical studies. wikipedia.org This process typically relies on established peptide synthesis techniques, with specific considerations for the unique properties of the halogenated residue.

The primary method for incorporating this compound into a growing peptide chain is Solid Phase Peptide Synthesis (SPPS). nih.gov SPPS involves anchoring the initial amino acid to a solid resin support and then sequentially adding subsequent amino acids in a cyclical process. thermofisher.com Each cycle consists of two main steps: deprotection of the N-terminal protecting group of the resin-bound amino acid and coupling of the next protected amino acid. thermofisher.com

For the inclusion of this compound, a protected version of the amino acid is used as a building block in the same manner as natural amino acids. google.com The choice of protecting groups and coupling agents is critical to ensure efficiency and prevent side reactions. The process is repeated until the desired peptide sequence is assembled, after which the completed peptide is cleaved from the resin support and all remaining protecting groups are removed. nih.govthermofisher.com Challenges in synthesizing peptides with unique residues can sometimes be overcome by strategies such as increasing reagent concentrations or performing "double coupling" steps to ensure the complete incorporation of a difficult amino acid. biotage.com

In modern peptide synthesis, the most common strategy is Fmoc-based SPPS. google.com This method utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the amino acids. masterorganicchemistry.com For the incorporation of this compound, the specific building block used is N-α-Fmoc-L-3-chloroalanine (Fmoc-L-Ala(3-Cl)-OH).

The Fmoc group is stable to the acidic conditions sometimes used to remove side-chain protecting groups but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. nih.gov This orthogonality allows for the selective deprotection of the N-terminus without disturbing other parts of the peptide. Once the Fmoc group is removed from the resin-bound peptide, the next amino acid in the sequence, Fmoc-L-Ala(3-Cl)-OH, is introduced. Its carboxyl group is activated by a coupling agent, such as diisopropylcarbodiimide (DIPCDI) often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt), facilitating the formation of a new peptide bond. google.com The use of Fmoc-L-Ala(3-Cl)-OH allows for the precise and efficient insertion of this compound at any desired position within a peptide sequence.

| Building Block | Protecting Group | Deprotection Condition | Key Advantage |

|---|---|---|---|

| Fmoc-L-Ala(3-Cl)-OH | Fmoc (9-fluorenylmethoxycarbonyl) | Mild base (e.g., 20% piperidine in DMF) nih.gov | Offers orthogonal protection strategy suitable for complex syntheses. |

| Boc-L-Ala(3-Cl)-OH (Analogous) | Boc (tert-butoxycarbonyl) | Strong acid (e.g., trifluoroacetic acid, TFA) masterorganicchemistry.com | Historically significant; requires harsh cleavage conditions. nih.gov |

This compound can be generated or released from larger biomolecules through enzymatic action. This process is central to both its biosynthesis and its role as a substrate in various metabolic pathways. For instance, the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, which converts it to pyruvate. wikipedia.org

In research contexts, enzymes are used to manipulate molecules containing this compound. Type II thioesterases, for example, can be used to hydrolyze and release aminoacyl thioesters from carrier proteins, a common step in the analysis of nonribosomal peptide synthesis pathways. nih.gov Furthermore, various pyridoxal 5'-phosphate-dependent enzymes are known to react with 3-chloro-L-alanine, often leading to its degradation or transformation. tandfonline.com The study of these enzymatic reactions is crucial for understanding the metabolic fate of this compound and for its application in biocatalysis. nih.gov

Use of Fmoc-L-Ala(3-Cl)-OH as a Building Block

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms. nih.gov By replacing an atom with its heavier, stable isotope (such as ²H, ¹³C, or ¹⁵N), researchers can track the molecule through complex biological systems using methods like mass spectrometry and NMR spectroscopy. nih.govlucerna-chem.ch

Stable isotope labeling is instrumental in biosynthetic studies to map how precursor molecules are converted into complex natural products. nih.govfrontiersin.org In the context of this compound, researchers can use precursors labeled with stable isotopes like ¹³C or ¹⁵N to follow their incorporation into metabolic pathways.

For example, by feeding an organism a ¹³C-labeled substrate, scientists can analyze the resulting metabolites to see where the ¹³C atoms appear. This reveals the biosynthetic origin of the carbon skeleton of the molecule of interest. nih.gov If ¹³C-labeled this compound were incorporated into a larger peptide or natural product, its location could be precisely determined, confirming its role as a building block and detailing the steps of the assembly line. This approach enables the direct investigation of nutrient distribution, metabolism, and the fate of resulting metabolites. nih.gov

| Isotope | Common Precursor Type | Primary Application in Biosynthesis | Detection Method |

|---|---|---|---|

| ¹³C | ¹³CO₂, ¹³C-Glucose, ¹³C-Amino Acids frontiersin.org | Tracing the carbon backbone of metabolites. | Mass Spectrometry, NMR Spectroscopy nih.gov |

| ¹⁵N | ¹⁵N-Ammonium salts, ¹⁵N-Amino Acids | Tracing the source of nitrogen atoms, especially in amino acids and alkaloids. | Mass Spectrometry, NMR Spectroscopy |

| ²H (Deuterium) | Deuterated water (D₂O), Deuterated substrates | Tracing hydrogen atoms, though less common than ¹³C for backbone studies due to potential exchange. nih.gov | Mass Spectrometry, NMR Spectroscopy |

Deuterium (B1214612) (²H) labeling is a particularly effective tool for investigating the mechanisms of enzymatic reactions. lucerna-chem.ch Replacing a hydrogen atom with a deuterium atom at a specific position on a substrate molecule can have a significant impact on the rate of a reaction if the bond to that hydrogen is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect, provides powerful evidence for a proposed reaction mechanism. rsc.org

In studies related to this compound, deuterium labeling can clarify the roles of specific C-H bonds during its enzymatic processing. For instance, in a study of a related chlorination reaction, substrates were synthesized with deuterium at specific positions. nih.gov The loss or retention of these deuterium labels in the product confirmed the exact site of chlorination. nih.gov Similarly, studying the enzymatic processing of deuterated this compound can reveal whether the α-proton is abstracted or if other C-H bonds are involved in the catalytic cycle, providing critical insights into how enzymes recognize and transform this unnatural amino acid. nih.govacs.org

Residue-Correlated Labeling for NMR Spectroscopy

Residue-correlated (RC) labeling is a specialized isotopic labeling technique used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and facilitate the assignment of protein side-chain resonances. nih.gov This method strategically utilizes this compound, not as a direct label, but as a crucial inhibitor to control amino acid metabolism within the expression system. nih.gov

The primary goal of RC labeling is to distinguish between nuclear Overhauser effect (NOE) interactions that occur within a single amino acid residue (intra-residue) and those that occur between different residues (inter-residue). nih.gov To achieve this, a protein is expressed in a growth medium that contains a specific mixture of isotopically labeled and unlabeled amino acids. Typically, the medium includes a set of labeled amino acids, for instance, [U-¹³C,¹⁵N]-labeled, and a complementary set of "NMR silent" amino acids, such as those that are perdeuterated ([U-²H]). nih.gov

A significant challenge in this approach is the cell's natural ability to synthesize its own amino acids (de novo synthesis), which would lead to isotopic scrambling and defeat the purpose of the selective labeling scheme. This is where this compound plays a critical role. By adding 3-chloro-L-alanine to the growth medium, researchers can suppress the de novo synthesis pathways. nih.gov this compound acts as a transaminase inhibitor, effectively preventing the interconversion of amino acids and ensuring that the isotopic labels from the supplied amino acids are incorporated directly into the protein without being diluted or transferred to other amino acid types. nih.gov

The incorporation of this specific mix of labeled and deuterated amino acids results in a protein where intra-residue NOE interactions are relatively enhanced, while inter-residue NOE interactions are diminished. nih.gov When the NOE spectra of this residue-correlated labeled sample are compared with the spectra from a uniformly labeled sample of the same protein, the intra-residue NOE peaks can be easily identified. nih.gov This direct information is invaluable for the assignment of side-chain resonances, a traditionally challenging step in the process of determining a protein's three-dimensional structure. nih.gov

The effectiveness of this strategy has been successfully demonstrated in research, providing a clear path for structural analysis. nih.gov

Research Findings: Feasibility Study on Nuclease Inhibitor NuiA

A key study demonstrated the practical application of residue-correlated labeling using this compound on the nuclease inhibitor NuiA, a 143-amino acid protein. The feasibility of the method was tested under two different conditions to assess its robustness. nih.gov

| Parameter | Condition 1 | Condition 2 |

| Protein | Nuclease Inhibitor NuiA | Nuclease Inhibitor NuiA |

| Size | 143 amino acids | 143 amino acids |

| Temperature | 35 °C | 5 °C |

| Rotational Correlation Time | 9.5 ns | 22 ns |

| Outcome | Successful identification of intra-residue NOE peaks, facilitating side-chain assignments. nih.gov | Successful identification of intra-residue NOE peaks, demonstrating feasibility for larger or slower-tumbling molecules. nih.gov |

This study confirmed that the use of this compound as a transaminase inhibitor in a residue-correlated labeling scheme is a viable and effective strategy for aiding in the structural determination of proteins by NMR spectroscopy. nih.gov

Enzymatic Reaction Mechanisms Involving 3 Chloroalanine

3-Chloroalanine as an Enzyme Substrate

This compound serves as a substrate for several classes of enzymes, participating in a variety of reaction types. Its reactivity is largely attributed to the presence of a good leaving group (chloride) at the β-position, which facilitates enzymatic catalysis.

Pyridoxal (B1214274) 5'-phosphate (PLP) is a versatile coenzyme involved in a wide array of enzymatic reactions concerning amino acids, including transamination, decarboxylation, deamination, and racemization. wikipedia.org The catalytic process in PLP-dependent enzymes universally begins with the formation of an external aldimine between the amino acid substrate and PLP. wikipedia.org From this common intermediate, the specific reaction pathway diverges depending on the enzyme. wikipedia.org this compound is a known substrate and inhibitor for a number of these enzymes.

Several pyridoxal 5'-phosphate (PLP)-dependent enzymes can catalyze the β-elimination of chloride from this compound, resulting in the formation of pyruvate (B1213749) and ammonia (B1221849). nih.gov This reaction is a nonphysiological β-elimination, or β-lyase, reaction. nih.gov For instance, both cytosolic and mitochondrial forms of aspartate aminotransferase can catalyze this reaction. nih.gov Similarly, threonine synthase demonstrates catalytic promiscuity by facilitating β-elimination reactions with DL-3-chloroalanine to produce pyruvate. unipr.it

The general mechanism involves the formation of an external aldimine with PLP, followed by the elimination of the β-substituent (chloride in this case) to form a highly reactive aminoacrylate intermediate. nih.govbeilstein-institut.de This intermediate is then hydrolyzed to pyruvate and ammonia. nih.gov

Some enzymes known to catalyze the β-elimination of this compound include:

Tryptophan synthase β2 subunit tandfonline.com

Tyrosine phenol-lyase beilstein-institut.detandfonline.com

Cysteine desulfhydrase tandfonline.com

3-Chloro-D-alanine chloride-lyase nih.gov

A novel lyase from Pseudomonas putida TPU 7151 has been identified that catalyzes a stoichiometric β-elimination of threo-3-chloro-L-aspartate to yield oxaloacetate, chloride, and ammonia. tandfonline.com

Table 1: PLP-Dependent Enzymes Catalyzing β-Elimination of this compound Analogs

| Enzyme | Substrate | Products | Reference |

| Aspartate Aminotransferase | β-Chloroalanine | Pyruvate, Ammonia, Chloride | nih.gov |

| Threonine Synthase | DL-3-Chloroalanine | Pyruvate | unipr.it |

| Pseudomonas putida Lyase | threo-3-Chloro-L-aspartate | Oxaloacetate, NH₃, Cl⁻ | tandfonline.com |

| 3-Chloro-D-alanine chloride-lyase | 3-Chloro-D-alanine | Pyruvate, Ammonia, Chloride | nih.gov |

This compound can act as a suicide inhibitor for some PLP-dependent enzymes. asm.org The mechanism of inhibition involves the enzyme-catalyzed generation of a reactive 2-aminoacrylate intermediate within the active site. asm.orgnih.gov This intermediate can then covalently modify the enzyme, often by forming an adduct with the PLP cofactor and a nucleophilic residue in the active site, leading to irreversible inactivation. asm.org For example, IlvE, a branched-chain amino acid aminotransferase, is inhibited by 3-chloro-L-alanine through this mechanism. asm.org

However, not all enzymes that process this compound are inactivated by it. tandfonline.com Enzymes like tryptophan synthase and tyrosine phenol-lyase are insensitive to its suicidal function and efficiently degrade it through β-elimination or β-replacement reactions. tandfonline.com

The substrate specificity of enzymes that act on this compound varies. For instance, 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1 specifically catalyzes the α,β-elimination of 3-chloro-D-alanine and to a lesser extent, D-cysteine. nih.gov This enzyme also facilitates a β-replacement reaction, substituting the chlorine of 3-chloro-D-alanine with hydrosulfide (B80085) to produce D-cysteine. nih.gov In contrast, some enzymes that typically catalyze transamination can be induced to perform a nonphysiological β-elimination on this compound due to the good leaving group at the β-position. nih.gov

Table 2: Interaction of this compound with PLP-Dependent Enzymes

| Enzyme | Interaction Type | Outcome | Reference |

| IlvE | Suicide Inhibition | Inactivation via 2-aminoacrylate intermediate | asm.org |

| Tryptophan Synthase | Substrate | β-elimination/replacement | tandfonline.com |

| Tyrosine Phenol-lyase | Substrate | β-elimination/replacement | tandfonline.com |

| 3-Chloro-D-alanine chloride-lyase | Substrate | α,β-elimination and β-replacement | nih.gov |

| Aspartate Aminotransferase | Substrate | Nonphysiological β-elimination | nih.gov |

D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. frontiersin.orgfrontiersin.org

When D-amino acid oxidase reacts with β-chloro-D-alanine, it can catalyze both oxidative deamination and an elimination reaction. researchgate.net Under aerobic conditions (100% oxygen), the primary product is chloropyruvate, indicating an oxidative deamination pathway. researchgate.net However, under anaerobic conditions, the product is pyruvate, suggesting an elimination reaction occurs without an oxidation process. researchgate.net

The aerobic reaction with β-chloro-D-alanine is biphasic, showing an initial rapid oxygen consumption followed by a slower phase. researchgate.net The anaerobic reaction is more complex, involving the formation of an intermediate spectral species before the full reduction of the enzyme-bound FAD. researchgate.net Interestingly, D-amino acid oxidase can also catalyze the deamination of β-chloro-L-alanine to a keto acid without any oxygen consumption or redox changes to the FAD cofactor, a reaction that can also be carried out by the apoenzyme (the enzyme without the FAD cofactor). researchgate.net

Table 3: Reaction of D-Amino Acid Oxidase with this compound Isomers

| Substrate | Condition | Primary Product | Reaction Type | Reference |

| β-Chloro-D-alanine | Aerobic | Chloropyruvate | Oxidative Deamination | researchgate.net |

| β-Chloro-D-alanine | Anaerobic | Pyruvate | Elimination | researchgate.net |

| β-Chloro-L-alanine | Aerobic/Anaerobic | Keto Acid | Deamination (non-oxidative) | researchgate.net |

D-Amino Acid Oxidase Reactions

Anaerobic and Aerobic Reaction Phases

The presence or absence of oxygen can significantly alter the enzymatic processing of this compound, leading to different reaction products. This is particularly evident in reactions catalyzed by oxidases. For instance, D-amino acid oxidase catalyzes both the oxidation of β-chloroalanine to chloropyruvate and its conversion to pyruvate, a non-oxidative reaction. researchgate.net The final product composition is dependent on the oxygen concentration. researchgate.net

| Condition | Primary Product | Reference |

|---|---|---|

| Anaerobic (100% N₂) | Pyruvate | researchgate.net |

| Aerobic (100% O₂) | Chloropyruvate | researchgate.net |

| Intermediate Oxygen | Mixture of Pyruvate and Chloropyruvate | researchgate.net |

Racemases and Epimerases

This compound interacts with several racemase and epimerase enzymes, often acting as an inactivator rather than a substrate for racemization. These enzymes, many of which are dependent on the cofactor pyridoxal 5'-phosphate (PLP), typically catalyze the interconversion of stereoisomers. sunderland.ac.uk However, the halogenated nature of this compound directs the enzymatic reaction toward elimination pathways. rsc.org

Inactivation of Glutamate (B1630785) Racemase

Glutamate racemase, a cofactor-independent enzyme, is irreversibly inactivated by this compound. rsc.org Specifically, 3-chloro-S-alanine was shown to inactivate the enzyme from Mycobacterium tuberculosis with a second-order rate constant of 2.7 M⁻¹ s⁻¹. rsc.org Mechanistic studies revealed that the different enantiomers of this compound react with distinct cysteine residues in the active site; the S-isomer reacts with Cys-185, while the R-isomer targets Cys-74. rsc.org The proposed inactivation mechanism involves the abstraction of the α-proton from this compound by an active site cysteine residue, followed by the β-elimination of hydrogen chloride. rsc.orgnih.gov This process leads to the formation of pyruvate and the irreversible modification of the enzyme. rsc.org

β-Elimination in Alanine (B10760859) Racemase

Alanine racemase, a PLP-dependent enzyme, is a classic example of an enzyme that catalyzes a β-elimination reaction with this compound. rsc.org Instead of racemizing the molecule, the enzyme facilitates the elimination of the chlorine atom. rsc.org This reaction proceeds through the formation of a 2-aminoacrylate intermediate, which subsequently tautomerizes to pyruvate. rsc.org Interestingly, studies on the alanine racemase from Bacillus stearothermophilus have shown that the active site residue Tyrosine 265 (Y265), which is critical for the racemization of alanine, is not essential for the β-elimination of this compound. nih.gov Inactivation of the Salmonella typhimurium alanine racemase by this compound involves trapping the PLP coenzyme in a ternary adduct with the inactivator and an active site lysine (B10760008). nih.govtandfonline.com Under denaturing conditions, this adduct breaks down, releasing the aldol (B89426) adduct of pyruvate and pyridoxal phosphate (B84403). nih.govtandfonline.com

Peptide Epimerase Reactions and Mechanisms

The interaction of this compound with peptide epimerases has been investigated using synthetic peptide analogs. In a notable study, a peptide epimerase from the venom of the funnel web spider, Agelenopsis aperta, was shown to react with a pentapeptide containing an L-chloroalanine residue. ubc.caubc.ca The enzyme catalyzed the elimination of HCl from the chloroalanine residue, converting it into a dehydroalanine-containing peptide. ubc.caubc.caacs.org This reaction supports a mechanism involving the direct deprotonation of the α-carbon to form a planar carbanionic intermediate, followed by the elimination of the chloride ion. ubc.caacs.orgresearchgate.net The resulting dehydroalanine (B155165) peptide was found to be a potent inhibitor of the epimerase, with an IC₅₀ of 0.5 μM, likely because the sp²-hybridized α-carbon of the dehydroalanine mimics the geometry of the carbanionic transition state. ubc.caubc.caacs.orgresearchgate.net

Serine Palmitoyltransferase Inhibition

3-Chloro-L-alanine acts as a mechanism-based, or "suicide," inhibitor of serine palmitoyltransferase (SPT), a key PLP-dependent enzyme in sphingolipid biosynthesis. osti.govnih.gov The inhibition is rapid, irreversible, and specific to the L-isomer of this compound; the D-isomer does not cause inactivation. nih.gov The inactivation process is blocked by the presence of the natural substrate, L-serine, indicating that the inhibitor acts at the active site. nih.gov The mechanism of inhibition involves the formation of characteristic PLP-adducts that irreversibly inactivate the enzyme. nih.gov Studies have highlighted that the α-carboxyl group of the serine analog is a critical feature for recognition and binding within the SPT active site. nih.gov

| Enzyme | Enzyme Class | Primary Reaction/Outcome | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Glutamate Racemase | Racemase (Cofactor-Independent) | Irreversible Inactivation | Alkylation of active site cysteine residues (Cys-74/Cys-185) after HCl elimination. | rsc.org |

| Alanine Racemase | Racemase (PLP-Dependent) | β-Elimination / Inactivation | Formation of a 2-aminoacrylate intermediate; inactivation via a PLP-inactivator adduct. | rsc.orgnih.govtandfonline.com |

| Peptide Epimerase | Epimerase | Elimination of HCl | Formation of a carbanionic intermediate leading to a dehydroalanine peptide. | ubc.caacs.orgresearchgate.net |

| Serine Palmitoyltransferase (SPT) | Transferase (PLP-Dependent) | Irreversible (Suicide) Inhibition | Formation of a characteristic PLP-adduct leading to inactivation. | nih.govnih.gov |

Intermediate States and Catalytic Cycles

The enzymatic reactions involving this compound are characterized by several key intermediate states that dictate the reaction's outcome. For PLP-dependent enzymes, the initial step is the formation of an external Schiff base between the amino group of this compound and the PLP coenzyme. rsc.orgoup.com This is a common feature in the catalytic cycles of these enzymes. nih.gov

Following the formation of the Schiff base, the subsequent steps diverge from typical amino acid metabolism. In racemases and epimerases, the abstraction of the α-proton leads to a carbanionic intermediate. rsc.orgubc.ca For this compound, this intermediate is prone to β-elimination of the chloride ion, forming a highly electrophilic 2-aminoacrylate intermediate. rsc.orgnih.gov This intermediate can then either tautomerize to pyruvate or react with a nucleophile in the enzyme's active site, leading to irreversible inactivation. rsc.orgnih.gov

The concept of a catalytic cycle, where the enzyme is regenerated after converting substrate to product, is often disrupted by this compound. nih.gov In cases of suicide inhibition, such as with serine palmitoyltransferase and alanine racemase, the catalytic cycle is terminated. tandfonline.comnih.gov The enzyme processes this compound to a reactive intermediate which then covalently modifies the enzyme or its cofactor, resulting in an inactive complex. nih.govnih.gov These terminally inactivated states, such as the PLP-adducts, represent endpoints of the reaction pathway rather than transient steps in a regenerative cycle. nih.gov

Formation of 2-Aminoacrylate Intermediate

The enzymatic conversion of this compound frequently proceeds through the formation of a highly electrophilic 2-aminoacrylate intermediate. nih.gov This process is characteristic of reactions catalyzed by several PLP-dependent enzymes. nih.govasm.org In the active site, these enzymes facilitate a β-elimination reaction. The process begins with the formation of an external aldimine between the amino group of this compound and the PLP cofactor. An active-site base then abstracts the α-proton, leading to the formation of a carbanionic intermediate. nih.gov Subsequent elimination of the chloride ion from the β-carbon results in the generation of the 2-aminoacrylate intermediate. nih.govasm.orgasm.org This reactive species can then follow several pathways: it can be hydrolyzed to pyruvate and ammonia, or it can covalently modify the enzyme, leading to its inactivation. asm.orgnih.gov

A variety of PLP-dependent enzymes are known to generate 2-aminoacrylate from this compound. asm.org This reactivity makes this compound a useful tool for studying these enzymes, but also highlights the potential for endogenous 2-aminoacrylate to damage cellular components. nih.govnih.gov The generation of 2-aminoacrylate in the active site is a key step that can lead to covalent modification of the PLP cofactor, rendering the enzyme inactive. asm.orgasm.org

| Enzyme Family | Example Enzyme | Role of this compound | Intermediate Formed |

| PLP-dependent | Alanine Racemase | Substrate/Inactivator | 2-Aminoacrylate nih.gov |

| PLP-dependent | Aspartate Aminotransferase | Substrate/Inhibitor | 2-Aminoacrylate asm.org |

| PLP-dependent | Serine/Threonine Dehydratases | Suicide Substrate | 2-Aminoacrylate asm.org |

"Schnackerz Product" Formation

A unique reaction occurs when the inhibitor complex formed between this compound and certain PLP-dependent enzymes is treated with a base (e.g., to pH 11). This treatment leads to the formation of a specific, stable adduct known as the "Schnackerz product". The proposed mechanism for its formation involves the initial enzyme-inhibitor complex undergoing a fission and recombination process. This rearranged complex then reacts under basic conditions to yield the final "Schnackerz compound". Studies using isotopically labeled substrates have shown that this process involves the exchange of the β-hydrogens of the inhibitor, indicating a complex series of chemical steps within the enzyme's active site.

Stereochemical Aspects of Enzymatic Transformations

The chirality of this compound plays a crucial role in its interaction with enzymes. Enzymes exhibit a high degree of stereospecificity, meaning they typically act on only one of the two enantiomers (D or L) of a substrate. This specificity dictates the outcome of the enzymatic reaction, including which isomer acts as a substrate or inhibitor and the stereochemistry of the resulting product.

Stereospecificity of Reactions

Enzymes can differentiate between D- and L-3-chloroalanine with high precision. For example, L-aspartate aminotransferase, a member of the α-family of PLP-dependent enzymes, specifically catalyzes the β-substitution of L-β-chloroalanine. nih.gov Conversely, D-amino acid aminotransferase acts on D-β-chloroalanine. nih.gov Similarly, glutamate racemase from M. tuberculosis is inactivated differently by the two enantiomers; the S-isomer reacts with Cys-185, while the R-isomer targets Cys-74 in the active site. rsc.org This stereospecificity is fundamental to the enzyme's function and mechanism, ensuring that the correct substrate is positioned appropriately in the active site for catalysis or, in this case, inactivation.

| Enzyme | Enantiomer Specificity | Observed Reaction |

| L-Aspartate Aminotransferase | L-β-chloroalanine | β-substitution nih.gov |

| D-Amino Acid Aminotransferase | D-β-chloroalanine | β-substitution nih.gov |

| Glutamate Racemase (M. tuberculosis) | S-3-chloroalanine | Inactivation via Cys-185 rsc.org |

| Glutamate Racemase (M. tuberculosis) | R-3-chloroalanine | Inactivation via Cys-74 rsc.org |

Retention and Inversion of Stereochemistry

The stereochemical outcome of enzymatic reactions involving this compound can result in either retention or inversion of the configuration at the reacting carbon center. This outcome is often dependent on the enzyme family. For instance, the β-substitution reaction of L-β-chloroalanine with β-mercaptoethanol, catalyzed by L-aspartate aminotransferase, proceeds with retention of stereochemistry. nih.gov This is a characteristic outcome for reactions catalyzed by enzymes belonging to the β-family of PLP-dependent enzymes, even though L-aspartate aminotransferase itself is an α-family enzyme, suggesting it can catalyze reactions typical of another family. nih.gov There are also indications that the corresponding reaction catalyzed by D-amino acid aminotransferase may also proceed with retention of stereochemistry. nih.gov This control over the stereochemical course of the reaction is a hallmark of enzymatic catalysis and is dictated by the specific three-dimensional arrangement of the substrate and catalytic residues in the enzyme's active site.

Biological Activities and Molecular Interactions of 3 Chloroalanine

Mechanism-Based Enzyme Inhibition ("Suicide Inhibition")

3-Chloroalanine functions as a mechanism-based inhibitor, also known as a "suicide inhibitor," for certain enzymes. d-nb.infowikipedia.org This type of inhibition occurs when an enzyme binds to a substrate analog and, through its own catalytic mechanism, converts the analog into a highly reactive species. d-nb.infowikipedia.org This reactive molecule then forms a covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation. d-nb.infowikipedia.org

Irreversible Inactivation of Target Enzymes

The inhibition of target enzymes by this compound is typically irreversible. d-nb.infonih.gov For instance, its interaction with serine palmitoyltransferase results in rapid and irreversible inactivation. nih.gov This process is time- and concentration-dependent. nih.govosti.gov In one study, 5 mM of β-Cl-L-alanine led to the complete inactivation of serine palmitoyltransferase within 10 minutes. nih.gov Similarly, alanine (B10760859) racemase is irreversibly inhibited by this compound. csic.es The underlying mechanism involves the enzyme-catalyzed elimination of the β-substituent, which generates a reactive aminoacrylate intermediate that covalently modifies the enzyme. nih.govtandfonline.com

Active Site Specificity and Blocking by Substrates

The inhibitory action of this compound is specific to the active site of the target enzyme. This is demonstrated by the fact that the natural substrate of the enzyme can protect it from inactivation. For example, the inactivation of serine palmitoyltransferase by β-Cl-L-alanine is blocked by the presence of L-serine. nih.govosti.gov Furthermore, the inhibition is stereospecific, with β-Cl-L-alanine being an effective inhibitor of serine palmitoyltransferase, while β-Cl-D-alanine is not. nih.gov In the case of the broad specificity amino acid racemase from Pseudomonas striata, both the D and L isomers of β-chloroalanine act as mechanism-based inactivators. nih.gov

Biosynthetic Pathway Perturbations

This compound has been shown to disrupt key biosynthetic pathways, particularly those involving amino acids and lipids.

Inhibition of Long-Chain Base Biosynthesis

This compound is a potent inhibitor of long-chain base biosynthesis, a critical step in the formation of sphingolipids. osti.govingentaconnect.com It achieves this by targeting and irreversibly inhibiting serine palmitoyltransferase (SPT), the enzyme that catalyzes the initial and rate-limiting step in this pathway: the condensation of serine and palmitoyl-CoA. nih.govosti.govoup.com The inhibition of SPT by this compound directly leads to a decrease in the cellular synthesis of sphinganine (B43673) and sphingenine, which are the precursors for more complex sphingolipids. nih.govosti.gov Studies in Chinese hamster ovary (CHO) cells have shown that the concentration-dependent loss of SPT activity correlates directly with the inhibition of radiolabeled serine incorporation into long-chain bases. osti.gov

Impact on Amino Acid Metabolism

This compound significantly affects amino acid metabolism by inhibiting several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govosti.gov For example, it inhibits alanine transaminase (ALT), an enzyme that catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate to produce pyruvate (B1213749) and glutamate (B1630785). researchgate.net Inhibition of ALT in lung carcinoma cells with this compound disrupts alanine production and glucose uptake. researchgate.net It also acts as a mechanism-based inactivator of kynureninase from Pseudomonas marginalis, an enzyme involved in tryptophan metabolism. nih.gov The enzyme catalyzes the elimination of the chloro group from 3-chloro-L-alanine, forming a reactive aminoacrylate intermediate. nih.gov While most of these intermediates are converted to pyruvate and ammonia (B1221849), a fraction of them leads to the irreversible inactivation of the enzyme. nih.gov

This compound as a Biochemical Probe

Due to its specific mechanism of action, this compound serves as a valuable biochemical probe for studying enzyme mechanisms and metabolic pathways. osti.govthermofisher.com Its ability to act as a mechanism-based inhibitor allows researchers to identify and characterize the active sites of specific enzymes. osti.gov For instance, its use was instrumental in establishing the direct link between serine palmitoyltransferase activity and the rate of cellular long-chain base formation. nih.govosti.gov By inhibiting specific enzymes like alanine racemase or serine palmitoyltransferase, researchers can investigate the consequences of blocking particular metabolic steps, thereby elucidating the roles of these pathways in cellular processes. osti.govoup.com The enzymatic transformation of chemically synthesized this compound is also a focus of research for producing other useful amino acids. researchgate.netnih.gov

Elucidating Enzyme Mechanisms

This compound has been instrumental in clarifying the catalytic mechanisms of several enzymes, particularly those dependent on pyridoxal 5'-phosphate (PLP). wikipedia.orgrsc.org It functions as a mechanism-based inactivator, or "suicide substrate," for a range of these enzymes. nih.govnih.gov The process typically begins with the formation of a Schiff base between the amino group of this compound and the PLP cofactor in the enzyme's active site. oup.combeilstein-institut.de This is followed by the enzyme-catalyzed β-elimination of the chlorine atom, which generates a highly reactive aminoacrylate intermediate. rsc.orgoup.comresearchgate.net

This aminoacrylate species is the key to inactivation. It can covalently modify the enzyme by reacting with a nucleophilic residue in the active site, often the same lysine (B10760008) residue that normally binds the PLP cofactor, leading to irreversible inhibition. nih.govresearchgate.net This "suicide" inactivation mechanism has been demonstrated for enzymes such as:

Alanine racemase : Both D- and L-isomers of this compound can inactivate this bacterial enzyme, which is crucial for cell wall synthesis. rsc.orgpnas.orgacs.org

Aminotransferases : Enzymes like alanine aminotransferase and aspartate aminotransferase are inhibited by this compound. acs.org In the case of L-aspartate aminotransferase, incubation with 3-chloro-L-alanine in the presence of a thiol leads to a β-substitution reaction, a process typical of a different family of enzymes.

Serine palmitoyltransferase (SPT) : The L-isomer of this compound causes rapid and irreversible inactivation of SPT, the first enzyme in sphingolipid biosynthesis. nih.govosti.gov

By studying the kinetics of inactivation, the stoichiometry of binding, and the structure of the modified enzyme-cofactor complex, researchers can deduce critical information about the enzyme's active site architecture and catalytic cycle. nih.govresearchgate.netacs.org For instance, the use of radiolabeled this compound analogues has helped confirm that the inactivator binds to the same active site lysine that binds PLP. nih.gov

Investigating Metabolic Pathways

The ability of this compound to selectively inhibit key enzymes makes it a powerful probe for dissecting metabolic pathways. By blocking a specific enzymatic step, researchers can observe the resulting metabolic shifts and infer the importance and connectivity of that pathway.

A primary example is its use in cancer metabolism research. Inhibition of alanine transaminase (ALT) by this compound has been shown to disrupt glycolysis and energy metabolism in Lewis lung carcinoma cells. researchgate.netresearchgate.netmdpi.com By reducing the production of alanine from pyruvate, this compound treatment can lead to decreased glucose uptake and a compensatory switch towards mitochondrial metabolism, ultimately impairing malignant cell growth. researchgate.netresearchgate.net

Furthermore, stable isotope-labeled versions of amino acids are used as tracers to map metabolic fluxes in vivo. maastrichtuniversity.nl While not explicitly detailed for this compound in the provided context, its role as an inhibitor of alanine cycling between tumors and the liver in zebrafish models of melanoma highlights its utility in studying systemic metabolic crosstalk. nih.gov By inhibiting alanine transaminase, this compound helps to clarify the role of this amino acid in supporting hepatic gluconeogenesis in the context of cancer. nih.govbiorxiv.org This type of investigation provides insights into how different organs and tissues coordinate their metabolism and how these processes are altered in disease states.

Use in Protein Engineering

The incorporation of halogenated amino acids can stabilize specific protein conformations, such as β-hairpins, through the formation of halogen bonds. researchgate.net A halogen bond is a noncovalent interaction between a halogen atom and a nucleophilic atom, like oxygen. Studies have shown that an intramolecular chlorine-oxygen halogen bond, formed between a this compound residue and a methylated serine residue in a cyclic peptide, can help stabilize a β-hairpin fold. researchgate.net This demonstrates the potential of using this compound to engineer peptides and proteins with more defined and stable three-dimensional structures, which is crucial for their function and therapeutic application. The synthesis of peptides containing this compound is a critical step in exploring its potential as a tool for creating these stabilized structures. ucl.ac.uk

Cellular and Physiological Responses to this compound Exposure

Exposure of cells to this compound elicits a range of responses, from impacts on viability and macromolecular synthesis to specific transport mechanisms that govern its entry into the cell. These responses are highly dependent on the cell type and experimental conditions.

Effects on Cell Viability

The effect of this compound on cell viability is context-dependent. In some studies, it has shown minimal cytotoxicity. For example, in Chinese hamster ovary (CHO) cells, treatment with this compound did not cause any loss in cell viability even while it effectively inhibited serine palmitoyltransferase. nih.govosti.gov

However, in other contexts, particularly in cancer research, this compound demonstrates significant effects on cell proliferation and survival. Inhibition of alanine transaminase by this compound can impair the growth of malignant cells. researchgate.net In human melanoma cells, this compound was found to inhibit cell viability and induce apoptosis (programmed cell death). researchgate.net Similarly, inhibiting the de novo sphingolipid biosynthesis pathway with β-chloroalanine was shown to inhibit cell growth and increase cell death in pig kidney LLC-PK1 cells. nih.gov

| Cell Line | Effect | Associated Finding | Reference |

|---|---|---|---|

| Chinese Hamster Ovary (CHO) | No loss in viability | Inhibition of serine palmitoyltransferase | nih.gov, osti.gov |

| Lewis Lung Carcinoma (LLC1) | Inhibition of cell growth | Inhibition of alanine aminotransferase | researchgate.net |

| Human Melanoma (C8161) | Decreased viability, increased apoptosis | Inhibition of ASCT2-mediated glutamine uptake | researchgate.net |

| Pig Kidney (LLC-PK1) | Inhibited cell growth, increased cell death | Inhibition of serine palmitoyltransferase | nih.gov |

Influence on Macromolecule Synthesis (DNA, Protein, Lipid)

The impact of this compound on the synthesis of essential macromolecules appears to be highly specific. A detailed study in Chinese hamster ovary (CHO) cells revealed that exposure to β-Cl-L-alanine had little to no effect on several key biosynthetic pathways. nih.govosti.gov Specifically, the incorporation of [3H]thymidine into DNA was not affected, indicating that DNA synthesis proceeds normally. nih.gov Likewise, total lipid biosynthesis, as measured by the incorporation of [14C]acetic acid, was not decreased. nih.gov

Protein synthesis, however, showed a slight sensitivity, with the incorporation of [3H]leucine being decreased by only 14%. nih.govosti.gov In contrast, the same study showed that this compound completely inhibited the de novo biosynthesis of sphingolipids by targeting serine palmitoyltransferase. nih.govosti.gov This highlights the compound's specificity, as it can potently block one pathway (sphingolipid synthesis) with minimal disturbance to others like DNA, general lipid, and protein synthesis.

| Macromolecule | Process Investigated | Effect of this compound | Cell Line | Reference |

|---|---|---|---|---|

| DNA | [3H]thymidine incorporation | Not affected | CHO | nih.gov |

| Protein | [3H]leucine incorporation | Slightly decreased (14%) | CHO | nih.gov, osti.gov |

| Lipid (Total) | [14C]acetic acid incorporation | Not decreased | CHO | nih.gov |

| Lipid (Sphingolipid) | [14C]serine incorporation into long-chain bases | Completely inhibited | CHO | nih.gov, osti.gov |

Transport Mechanisms of this compound into Cells

The entry of this compound into cells is a mediated process, relying on amino acid transport systems. Research using Ehrlich ascites tumor cells showed that this compound has a somewhat lower affinity for transport compared to the natural amino acid alanine. umich.educapes.gov.br These studies also indicated that the same transport system is likely involved in the entry of both molecules. umich.edu The transport of the dipeptide β-Cl-LAla-β-Cl-LAla into bacterial cells is designed to utilize bacterial peptide transport systems for intracellular delivery. nih.gov

More specifically, this compound has been identified as an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5. researchgate.net This transporter is responsible for importing neutral amino acids, such as glutamine, into cells. researchgate.net In human melanoma cells, this compound was shown to inhibit ASCT2-mediated glutamine uptake, which contributed to its cytotoxic effects. researchgate.net This suggests that this compound can enter cells via amino acid transporters like ASCT2, where it can then exert its inhibitory effects on intracellular enzymes.

Structure Activity Relationships Sar of 3 Chloroalanine Analogues

Modifications of the Chloro Group and their Impact on Activity

The chlorine atom at the β-position of 3-chloroalanine is a key functional group that dictates its reactivity. iris-biotech.de This halogen's electron-withdrawing nature makes the α-proton more acidic and the β-carbon susceptible to both nucleophilic substitution and elimination reactions.

The chloride group in this compound can be displaced by various nucleophiles, a property that has been exploited for the synthesis of other amino acids. wikipedia.org For instance, reaction with thiourea (B124793) derivatives can yield cysteine analogues, while treatment with ammonia (B1221849) can lead to the formation of β-alanine derivatives. The N-benzoyl-3-chloroalanine ethyl ester, a derivative of this compound, can also undergo nucleophilic substitution where the chlorine atom is replaced by nucleophiles like amines or thiols. smolecule.com These reactions highlight the versatility of the chloro group as a leaving group, enabling the creation of a diverse range of amino acid analogues with potentially different biological activities.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound Derivatives

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Thiourea derivative | Cysteine analogue |

| This compound | Ammonia | β-Alanine derivative |

This compound readily undergoes β-elimination reactions to form pyruvate (B1213749), ammonia, and chloride. researchgate.netacs.org This reaction can be catalyzed by enzymes such as 3-chloro-D-alanine chloride-lyase and L-aspartate β-decarboxylase. acs.orgnih.gov The elimination process is initiated by the abstraction of the α-proton, facilitated by the electron-withdrawing chloro group, leading to the formation of an aminoacrylate intermediate which then hydrolyzes to pyruvate and ammonia. researchgate.netrsc.org This reactivity is a cornerstone of its mechanism of action as an enzyme inhibitor. For example, when an L-chloroalanine-containing pentapeptide is incubated with a peptide epimerase, it is converted to a dehydroalanine-containing peptide through the elimination of HCl. ubc.caubc.ca

Comparing this compound with other halogenated alanines, such as 3-fluoroalanine, reveals significant differences in their biological activity and reactivity. While both are known inhibitors of enzymes like alanine (B10760859) racemase, 3-fluoroalanine is often a more potent inactivator. rsc.orgcsic.es However, 3-chlorovinylglycine has been shown to be more reactive than 3-fluorovinylglycine as an inhibitor of alanine racemase. nih.gov Theoretical studies on 3-fluoroalanine suggest that the fluorine atom's high electronegativity and ability to form hydrogen bonds can stabilize certain conformers of the molecule, which may influence its interaction with enzymes. researchgate.net In contrast, the larger size and better leaving group ability of the chlorine atom in this compound can facilitate different reaction pathways. Both D- and L-isomers of this compound and 3-fluoroalanine act as suicide substrates for alanine racemase, leading to inactivation of the enzyme. tandfonline.com

Table 2: Comparison of this compound and 3-Fluoroalanine

| Property | This compound | 3-Fluoroalanine |

|---|---|---|

| Reactivity as Enzyme Inhibitor | Effective inhibitor of alanine racemase rsc.orgnih.gov | Potent inactivator of alanine racemase rsc.orgcsic.es |

| Reaction Mechanism | Undergoes β-elimination researchgate.netacs.org | Undergoes β-elimination rsc.org |

| Atomic Size (van der Waals radius) | 1.75 Å | 1.47 Å |

| Electronegativity (Pauling scale) | 3.16 | 3.98 |

Elimination Reactions

Stereochemical Influence on Biological and Enzymatic Activity

The stereochemistry of this compound is a critical determinant of its biological and enzymatic activity. The D- and L-isomers often exhibit distinct effects on different enzymes and organisms. For instance, both D- and L-isomers of β-chloroalanine inhibit the growth of various bacteria, including Diplococcus pneumoniae and Escherichia coli. nih.govpnas.org However, the inhibition by β-chloro-D-alanine is specifically counteracted by D-alanine, suggesting a targeted interaction with enzymes in the D-alanine metabolic pathway, such as alanine racemase. nih.govpnas.org

Enzyme specificity is a key factor. L-aspartate aminotransferase and D-amino acid aminotransferase, both pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, catalyze β-substitution reactions with the L- and D-enantiomers of β-chloroalanine, respectively. rsc.org The reaction catalyzed by L-aspartate aminotransferase proceeds with retention of stereochemistry. rsc.org Similarly, an enzyme from Pseudomonas putida specifically catalyzes the α,β-elimination of 3-chloro-D-alanine. nih.gov In contrast, an enzyme from Proteus mirabilis acts on the L-isomer to produce 2-keto-4-pentenoic acid, ammonia, and chloride. tandfonline.com

The stereospecific synthesis of labeled β-chloro-D-alanine has been achieved, providing valuable tools for mechanistic studies of enzymes that interact with this amino acid. rsc.org These studies underscore the importance of the chiral center in determining the substrate specificity and the ultimate biological outcome of this compound's interactions.

Peptide Conjugates and their Functional Implications

The incorporation of this compound into peptides creates conjugates with unique functional properties, often leveraging the reactivity of the chloro group.

Research has shown that when an L-chloroalanine-containing pentapeptide is incubated with a peptide epimerase from the venom of the funnel web spider, Agelenopsis aperta, it undergoes an elimination reaction. ubc.caubc.ca This reaction converts the chloroalanine residue into a dehydroalanine (B155165) residue, with the elimination of hydrogen chloride. ubc.caubc.ca The resulting dehydroalanine-containing peptide was found to be a potent inhibitor of the epimerase. ubc.caubc.ca This finding suggests that the incorporation of this compound into peptide toxins can serve as a strategy to probe enzyme mechanisms and to generate potent enzyme inhibitors. The reactivity of the chloroalanine residue within the peptide backbone allows it to act as a precursor to other functionalities, thereby modulating the biological activity of the peptide.

Modulation of Peptide Conformation through Halogen Bonding

The incorporation of halogen atoms, such as chlorine, into amino acid side chains offers a powerful tool for influencing peptide and protein conformation through halogen bonding. nih.govresearchgate.netnih.gov A halogen bond is a noncovalent interaction between an electron-poor region of a halogen atom and an electron donor. researchgate.net Its utility in directing molecular recognition events and stabilizing specific structural motifs has been explored as an alternative to the more conventional hydrogen bond. nih.govresearchgate.net

Research has utilized a specially designed peptide model system to quantitatively assess the impact of a single, strategically placed halogen bond on the stability of a cooperatively folding β-hairpin structure. nih.govresearchgate.netacs.org In this system, analogues of a model peptide were synthesized to compare the conformational effects of different side-chain interactions at specific positions (R₃ and R₈). nih.govacs.org

The key findings from this research are summarized below:

System Design : A peptide model was designed to measure the strength of a weak interaction by observing its effect on the peptide's folding propensity. acs.org Analogues were created with a halogen bond donor (like chlorine in a β-chloroalanine residue) at one position and a halogen bond acceptor (like the oxygen in an O-methyl-l-serine residue) at another. nih.govacs.org

Reference Compound : An analogue containing a methyl group (CH₃) in place of the halogen bond donor served as a non-interacting reference, as the methyl group is of a comparable size but cannot form the attractive interaction. nih.govacs.org

Conformational Stabilization : Through solution nuclear magnetic resonance (NMR) spectroscopy and computational analysis, studies demonstrated that an interstrand halogen bond involving a chlorine atom can stabilize a β-hairpin fold. nih.govresearchgate.netnih.gov The degree of stabilization was found to be comparable to that of an analogous hydrogen bond. nih.govresearchgate.net This was the first instance of a conformation-stabilizing halogen bond being incorporated into a peptide system and the first quantification of a chlorine-centered halogen bond's strength in a biologically relevant context in solution. nih.govresearchgate.netnih.gov

The table below illustrates the effect of different side-chain functionalities on the β-hairpin population, as determined by NMR analysis.

| Peptide Analogue | R₃ Side Chain | R₈ Side Chain | Key Interaction | β-Hairpin Population (%) |

|---|---|---|---|---|

| 1a | -OH | -OH | Hydrogen Bond | 88 |

| 1b (Reference) | -CH₃ | -OH | None | 50 |

| 2a | -OH | -OCH₃ | Hydrogen Bond | ~58 (Calculated from 30% decrease vs 1a) |

| 2b (Reference) | -CH₃ | -OCH₃ | None | Not specified |

| 5 | -Cl | -OCH₃ | Halogen Bond | Comparable to 2a |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for designing biologically active peptides by establishing a mathematical correlation between the chemical structure and biological activity. scribd.comsciopen.com These models rely on numerical descriptors that quantify the physicochemical properties of the constituent amino acids. uestc.edu.cn

Descriptor Scales and Predictive Models

In peptide QSAR, the properties of amino acids are often described using a set of dimensionless values known as descriptor scales. google.com These scales are derived from statistical analysis of numerous physicochemical properties. nih.gov

Several descriptor scales are commonly used:

Z-scales : These are one of the most established sets of descriptors. google.com Originally comprising three principal components (Z₁, Z₂, Z₃), the set was later expanded to five (Z₁, Z₂, Z₃, Z₄, Z₅) to cover a broader range of properties for 87 natural and non-natural amino acids. scribd.comgoogle.com The Z-scales summarize variations related to hydrophobicity, steric properties (bulk), and electronic properties of the amino acid side chains. sciopen.com

VHSE (Principal Components Score Vectors of Hydrophobic, Steric, and Electronic properties) : This set of descriptors is derived from a Principal Components Analysis (PCA) of 50 physicochemical variables, which are grouped into 18 hydrophobic, 17 steric, and 15 electronic properties. nih.gov

Other Descriptors : Additional descriptors like Isotropic Surface Area (ISA), Electronic Charge Index (ECI), and SVHEHS have also been developed to parameterize the structural variability of peptides for QSAR studies. sciopen.comnih.gov

Once amino acids in a peptide are characterized by these descriptors, predictive models can be built. A common method is Partial Least Squares (PLS), which correlates the descriptor matrix (independent variables) with the biological activity (dependent variable), such as an IC₅₀ value. sciopen.com The resulting models are validated to ensure their predictive power. nih.gov For instance, QSAR models based on Z-scales and VHSE descriptors have been successfully applied to analyze and predict the activity of angiotensin-converting enzyme (ACE) inhibitory pentapeptides. sciopen.com

Analysis of Amino Acid Descriptors

Amino acid descriptors are quantitative values that describe the topological, physicochemical, and three-dimensional structural properties of amino acids. uestc.edu.cn The goal is to capture the essential information that governs a peptide's interaction with its biological target. nih.gov

The principal properties represented by these descriptors typically include:

Hydrophobicity/Hydrophilicity : Describes the tendency of the amino acid side chain to avoid or interact with water. This is a crucial factor in protein folding and ligand-receptor binding. nih.gov

Steric Properties : Relates to the size and shape (bulk) of the side chain. sciopen.comnih.gov

Electronic Properties : Accounts for the electronic effects of the side chain, such as polarity and charge distribution. sciopen.comnih.gov

By using PCA, a large number of correlated physicochemical variables can be reduced to a few orthogonal principal components, or scales, that represent the most significant information. uestc.edu.cnnih.gov These scales can then be used in a QSAR model to understand which properties are most important for a given biological activity. For example, analysis might reveal that the activity of a series of peptides is negatively correlated with hydrophobicity but positively correlated with steric bulk at a certain position. sciopen.com

The table below provides an example of Z-scale descriptor values for several common amino acids, illustrating how these properties are quantified.

| Amino Acid | z₁ (Hydrophobicity) | z₂ (Steric/Bulk) | z₃ (Electronic) | z₄ | z₅ |

|---|---|---|---|---|---|

| Alanine | 0.24 | -2.32 | 0.60 | -0.14 | 1.30 |

| Arginine | 3.52 | 2.50 | -3.50 | 1.99 | -0.17 |

| Aspartic acid | 3.98 | 0.93 | 1.93 | -2.46 | 0.75 |

| Cysteine | 0.84 | -1.67 | 3.71 | 0.18 | -2.65 |

| Leucine | -4.28 | -1.30 | -1.49 | -0.72 | 0.84 |

| Serine | 1.94 | -1.61 | 0.56 | -0.51 | -0.11 |

Analytical Methods in 3 Chloroalanine Research

Spectrophotometric Assays for Reaction Products

Spectrophotometry is a widely used technique in the analysis of 3-chloroalanine reaction pathways, particularly for quantifying the formation of key products such as pyruvic acid and ammonia (B1221849).

The β-elimination reaction of this compound often yields pyruvic acid. A common method for its quantification involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting 2,4-dinitrophenylhydrazone derivative can be measured spectrophotometrically.

In studies of the pyridoxal (B1214274) methochloride-catalyzed β-elimination of methyl 3-chloroalaninate, pyruvic acid was determined using the 2,4-dinitrophenylhydrazone method. The hydrazone product was assayed at a wavelength of 530 nm. oup.com This method is effective for tracking the progress of the elimination reaction and determining reaction rates. For instance, in enzymatic reactions involving threonine synthase, which can catalyze the β-elimination of DL-3-chloroalanine, the formation of pyruvate (B1213749) is a key indicator of the reaction's progress. nih.gov

Table 1: Spectrophotometric Determination of Pyruvic Acid

| Analytical Method | Reagent | Wavelength (λmax) | Application |

|---|

Ammonia is another significant product of the β-elimination of this compound. Its concentration can be determined using spectrophotometric methods, such as the Berthelot reaction or the indophenol (B113434) color reaction. lew.rotandfonline.com The Berthelot method involves the reaction of ammonia with phenol (B47542) and hypochlorite (B82951) in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-colored indophenol dye. lew.roresearchgate.net The intensity of the color, which is proportional to the ammonia concentration, is measured spectrophotometrically. lew.ro

In research concerning the photo-promoted hypochlorite oxidation of α-amino acids, including alanine (B10760859) (a structural analog of this compound), the Nessler method was employed for ammonia estimation. oup.com This method, while effective, can be subject to interference from chloramines formed by the reaction of ammonia with hypochlorite. oup.com

Table 2: Spectrophotometric Methods for Ammonia Determination

| Method | Principle | Wavelength (λmax) | Notes |

|---|---|---|---|

| Berthelot Reaction | Formation of indophenol blue from ammonia, phenol, and hypochlorite. lew.roresearchgate.net | ~635 nm researchgate.net | Salicylate can be used as a substitute for phenol. lew.ro |

| Indophenol Color Reaction | Similar principle to the Berthelot reaction. tandfonline.com | Not specified | Used for determining ammonia in enzymatic reactions. tandfonline.com |

Pyruvic Acid Determination

Chromatographic Techniques

Chromatography is indispensable for the separation, identification, and purification of this compound and related compounds from complex mixtures. Both low-pressure and high-performance liquid chromatography methods are utilized.

Ion-exchange chromatography using Dowex resins is a classical and effective method for separating amino acids and other charged molecules. Dowex-50, a strong acid cation exchange resin, has been used in the analysis of this compound and its reaction products. asm.org For instance, Dowex 50 x 8 in its protonated form (H+) has been employed to separate components in reaction mixtures containing this compound. asm.org This technique is valuable for purifying this compound or isolating it from other amino acids and reaction components for further analysis. asm.orgosti.gov

High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for the analysis of this compound and its derivatives. sigmaaldrich.com Reverse-phase HPLC is a common mode used for separating amino acids. researchgate.netmedcraveonline.comliberty.edu To enhance detection, especially with UV detectors, pre-column derivatization with reagents like phenylisothiocyanate (PITC) is often performed. medcraveonline.com This process creates a derivative that can be readily detected. medcraveonline.com HPLC is also crucial for monitoring the progress of reactions, such as the conversion of L-chloroalanine-containing peptides by enzymes. ubc.ca Furthermore, HPLC systems can be used to determine the purity of synthesized compounds like cyclopropyl-3-chloroalanine. researchgate.net

Table 3: HPLC Applications in this compound Research

| HPLC Mode | Derivatization Agent | Application |

|---|---|---|

| Reverse-Phase | Phenylisothiocyanate (PITC) | Amino acid analysis. medcraveonline.com |

| Reverse-Phase | Not specified | Monitoring enzymatic conversion of L-chloroalanine peptides. ubc.ca |

Dowex Column Chromatography

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structures and studying reaction mechanisms. numberanalytics.com In the context of this compound research, NMR is instrumental in understanding the stereochemistry and dynamics of enzymatic reactions.

Mechanistic studies of enzymes like 1-aminocyclopropane-1-carboxylate (ACC) deaminase have utilized NMR to analyze the fate of substrates, including the D-isomers of β-substituted alanines like this compound. nih.gov For example, enzymatic incubations in deuterium (B1214612) oxide (D₂O) followed by NMR analysis of the products can reveal the stereochemical course of the reaction. nih.gov By observing the incorporation of deuterium into the product molecules, researchers can deduce the mechanism of bond cleavage and formation. nih.gov

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms within a molecule, which is crucial for confirming reaction products and understanding complex reaction pathways. numberanalytics.com Solid-state NMR spectroscopy has also been employed to study the structure and dynamics of membrane-associated proteins and peptides, which can be relevant for enzymes that interact with this compound in a membrane environment. scirp.org

1H NMR for Monitoring Transformations

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for real-time monitoring of chemical and biochemical transformations involving this compound. researchgate.netmagritek.com By tracking the changes in the chemical shifts and signal intensities of specific protons, researchers can follow the progress of reactions such as enzymatic deacetylation. researchgate.netrsc.org

In a study monitoring the ArgE-catalysed hydrolysis of N-acetyl-L-β-chloroalanine, the appearance of the acetate (B1210297) signal in the ¹H NMR spectrum serves as a direct indicator of the reaction's progress. researchgate.netrsc.org The integration of this peak over time allows for the calculation of conversion percentages and the determination of specific enzyme activity. rsc.org This non-invasive, direct monitoring provides detailed insights into the substrate specificity and kinetics of the enzymatic transformation. researchgate.net

The chemical shifts of protons in this compound are sensitive to their chemical environment. For instance, in a 10% 2HCl/2H2O solution, the ¹H NMR spectrum of (2S)-β-chloroalanine shows distinct signals that can be tracked during a reaction. rsc.org The following table presents typical ¹H NMR chemical shifts for this compound and related compounds, which are instrumental in monitoring its transformations.

Interactive Table 1: ¹H NMR Chemical Shifts for Monitoring Transformations

| Compound/Fragment | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent/Conditions | Reference |

|---|---|---|---|---|---|---|

| (2S)-β-Chloroalanine | H-3 | 10.2 | d | - | 10% 2HCl/2H2O | rsc.org |

| Acetate (from deacetylation) | CH₃ | 1.88 | s | - | D₂O | rsc.org |

| N-acetyl trans-2-amino-5-methylhex-3-enoic acid | H | 5.91 | dd | 12.4, 5.2 | D₂O | researchgate.net |

Side Chain Resonance Assignments in Proteins